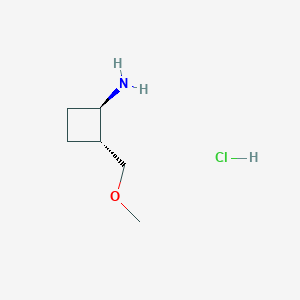
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate” is a chemical compound with the molecular formula C6H8LiN3O2 . It has an average mass of 161.088 Da and a monoisotopic mass of 161.077652 Da . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “this compound”, has been reported in several studies . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, 1 lithium atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C6H8LiN3O2, an average mass of 161.088 Da, and a monoisotopic mass of 161.077652 Da .Wissenschaftliche Forschungsanwendungen
Aging and Longevity
Lithium has been studied for its potential to delay aging. Research involving Caenorhabditis elegans has shown that exposure to lithium at clinically relevant concentrations can increase survival during normal aging by up to 46%. This effect is mediated through altered expression of genes related to nucleosome-associated functions, indicating lithium regulates survival by modulating histone methylation and chromatin structure (McColl et al., 2008).
Battery Technology
In the realm of battery technology, lithium salts such as lithium 4,5-dicyano-1,2,3-triazolate (LiDCTA) and lithium 2-trifluoromethyl-4,5-dicyanoimidazole (LiTDI) have been explored for their applications in lithium battery electrolytes. Studies focus on how these anions coordinate with Li+ cations, revealing insights into the electrochemical properties that can enhance battery performance (McOwen et al., 2014).
Circadian Rhythm
Lithium's role in bipolar disorder treatment is linked to its effects on the circadian rhythm. It inhibits glycogen synthase kinase 3 (GSK3), stabilizing the nuclear receptor Rev-erbα, a component of the circadian clock. This action leads to the activation of clock genes, illustrating lithium's influence on circadian biology (Yin et al., 2006).
Material Science
Lithium compounds are also significant in material science, where they contribute to the development of new materials. For example, lithium 1,2,3-triazolate has been synthesized with ionic liquid properties at room temperature, offering new opportunities for the development of functional molecular and macromolecular lithium salts. These materials have potential applications in various fields, including energy storage and electronics (Flachard et al., 2018).
Eigenschaften
IUPAC Name |
lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRMIHCCVZKHE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)



![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)


![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)